molecular formula C9H11N3 B158628 Imidazolidine, 2-(phenylimino)- CAS No. 1848-75-5

Imidazolidine, 2-(phenylimino)-

Cat. No. B158628
CAS RN: 1848-75-5
M. Wt: 161.2 g/mol
InChI Key: JCOPITWIWLFFPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazolidine, 2-(phenylimino)-, also known as PIH, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. PIH has a unique structure that allows it to exhibit interesting properties, making it an attractive molecule for researchers.

Mechanism Of Action

The mechanism of action of Imidazolidine, 2-(phenylimino)- is not fully understood. However, it has been suggested that Imidazolidine, 2-(phenylimino)- may act as a nucleophile and participate in various reactions, including Michael addition and aldol reactions.

Biochemical And Physiological Effects

Imidazolidine, 2-(phenylimino)- has been shown to exhibit various biochemical and physiological effects. It has been studied for its potential use as an antitumor agent, and it has also been shown to exhibit antioxidant and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One advantage of using Imidazolidine, 2-(phenylimino)- in lab experiments is its unique structure, which allows it to exhibit interesting properties. However, one limitation is that Imidazolidine, 2-(phenylimino)- is not readily available and can be challenging to synthesize.

Future Directions

There are several future directions for research on Imidazolidine, 2-(phenylimino)-. One potential application is its use in the development of new catalysts for organic synthesis. Additionally, more studies are needed to fully understand the mechanism of action of Imidazolidine, 2-(phenylimino)- and its potential use as an antitumor agent. Finally, more efficient methods for synthesizing Imidazolidine, 2-(phenylimino)- need to be developed to make it more readily available for research purposes.
In conclusion, Imidazolidine, 2-(phenylimino)- is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique structure and interesting properties make it an attractive molecule for researchers. With further research, Imidazolidine, 2-(phenylimino)- has the potential to be used in various applications, including catalysis, organic synthesis, and material science.

Synthesis Methods

Imidazolidine, 2-(phenylimino)- can be synthesized through various methods, including the reaction of an imine with an imidazolidine ring. One method involves the reaction of benzaldehyde with imidazolidine in the presence of a catalyst to form Imidazolidine, 2-(phenylimino)-.

Scientific Research Applications

Imidazolidine, 2-(phenylimino)- has been studied extensively for its potential applications in various fields, including catalysis, organic synthesis, and material science. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.

properties

CAS RN

1848-75-5

Product Name

Imidazolidine, 2-(phenylimino)-

Molecular Formula

C9H11N3

Molecular Weight

161.2 g/mol

IUPAC Name

N-phenyl-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C9H11N3/c1-2-4-8(5-3-1)12-9-10-6-7-11-9/h1-5H,6-7H2,(H2,10,11,12)

InChI Key

JCOPITWIWLFFPC-UHFFFAOYSA-N

SMILES

C1CN=C(N1)NC2=CC=CC=C2

Canonical SMILES

C1CN=C(N1)NC2=CC=CC=C2

Other CAS RN

1848-75-5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.